molecular formula C18H27N3O4 B2936196 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea CAS No. 894045-61-5

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea

Cat. No.: B2936196
CAS No.: 894045-61-5
M. Wt: 349.431
InChI Key: GXOFSIKTLSIVGO-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a urea moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar structure but different functional groups.

    3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea: A related compound with a piperidine moiety.

Uniqueness

1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-12(2)7-8-19-18(23)20-13-9-17(22)21(11-13)14-5-6-15(24-3)16(10-14)25-4/h5-6,10,12-13H,7-9,11H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOFSIKTLSIVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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